1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes two indeno rings fused with a dioxaphosphocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the following steps:
Formation of the Indeno Ring System: The indeno ring system can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Dioxaphosphocine Ring: The dioxaphosphocine ring is introduced through a reaction involving a phosphorus-containing reagent, such as a chlorophosphine, and a diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The hydroxy and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals interactions, and hydrophobic interactions, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
- Diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide
Uniqueness
1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific structural features, including the presence of both indeno and dioxaphosphocine rings, as well as its functional groups
Properties
Molecular Formula |
C37H39O4P |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C37H39O4P/c1-21-13-22(2)16-25(15-21)27-9-11-29-31-33(27)40-42(38,39)41-34-28(26-17-23(3)14-24(4)18-26)10-12-30-32(34)37(31,19-35(29,5)6)20-36(30,7)8/h9-18H,19-20H2,1-8H3,(H,38,39) |
InChI Key |
ITTWTFRPLRVLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C3C4=C(C=C2)C(CC45CC(C6=C5C(=C(C=C6)C7=CC(=CC(=C7)C)C)OP(=O)(O3)O)(C)C)(C)C)C |
Origin of Product |
United States |
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